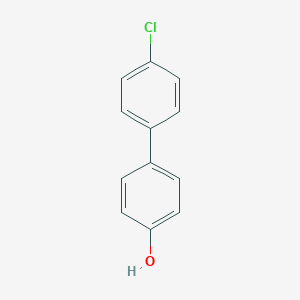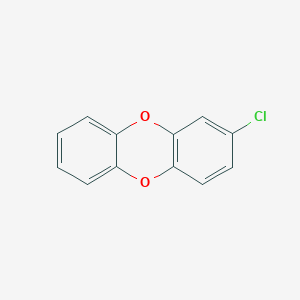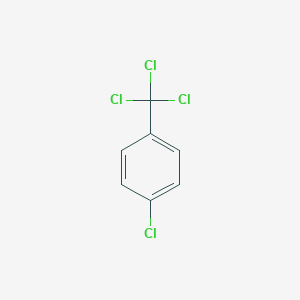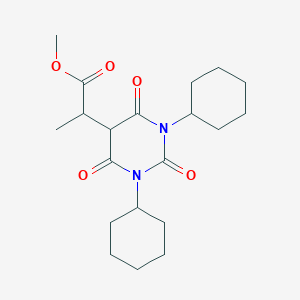
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, also known as DCPA, is a herbicide that has been widely used in agriculture to control various weeds. DCPA belongs to the family of pyrimidine derivatives and has been found to have a broad-spectrum activity against many types of weeds.
Mecanismo De Acción
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process and ultimately the death of the plant. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid also affects the cell division process in plants, leading to the inhibition of growth.
Efectos Bioquímicos Y Fisiológicos
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been found to have low toxicity to humans and animals. However, it has been shown to be toxic to aquatic organisms and should be used with caution near water bodies. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been found to have a low potential for bioaccumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a broad-spectrum activity against many types of weeds. However, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be expensive and may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid. One area of interest is the development of new formulations of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid that are more effective against specific types of weeds. Another area of interest is the study of the environmental fate of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid and its potential impact on ecosystems. Additionally, the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides may be an area of future research. Finally, the potential use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in the development of new herbicides with improved selectivity and safety profiles is an exciting direction for future research.
Conclusion:
In conclusion, 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid is a herbicide that has been widely used in agriculture to control various weeds. It has a broad-spectrum activity against many types of weeds and has been extensively studied for its herbicidal activity. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid inhibits the biosynthesis of carotenoids and affects the cell division process in plants, leading to the inhibition of growth. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has low toxicity to humans and animals but can be toxic to aquatic organisms. There are many potential future directions for research involving 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid, including the development of new formulations, the study of its environmental fate, and the use of 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid in combination with other herbicides.
Métodos De Síntesis
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid can be synthesized by reacting cyclohexanone with malonic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields a mixture of isomers, which can be separated by fractional crystallization. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has been extensively studied for its herbicidal activity and has been found to be effective against many types of weeds. It has been used in various crops such as corn, soybean, and potato. 1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid has also been studied for its potential use in controlling invasive plant species.
Propiedades
Número CAS |
129750-90-9 |
|---|---|
Nombre del producto |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid |
Fórmula molecular |
C20H30N2O5 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
methyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C20H30N2O5/c1-13(19(25)27-2)16-17(23)21(14-9-5-3-6-10-14)20(26)22(18(16)24)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
Clave InChI |
QDYMUXMHMVGDEV-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
SMILES canónico |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OC |
Sinónimos |
1,3-Dicyclohexyl-alpha,5-dimethyl-2,4,6-trioxohexahydro-5-pyrimidineac etic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



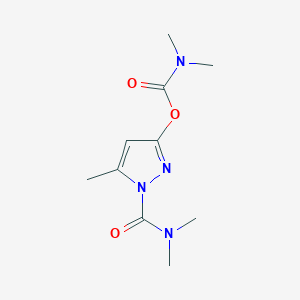
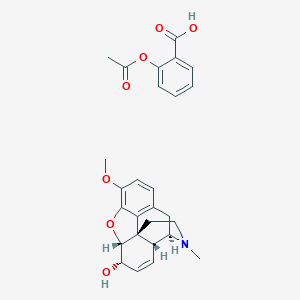
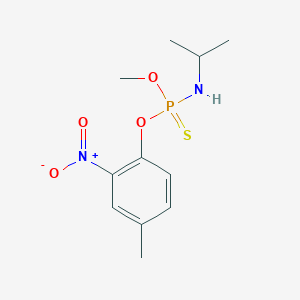
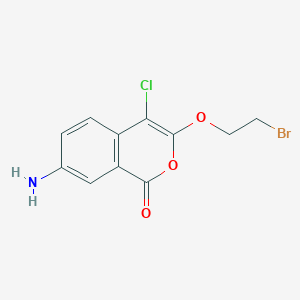

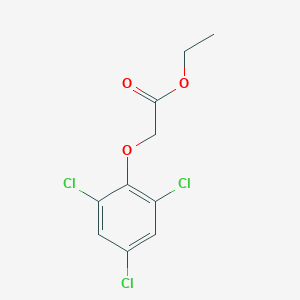
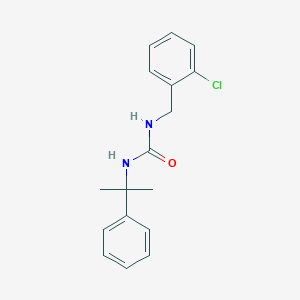
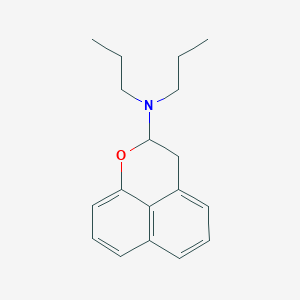
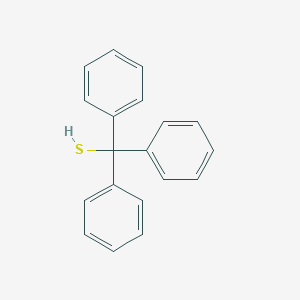
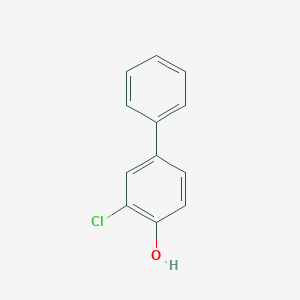
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
